molecular formula C10H6O6 B8384024 1,4-Benzodioxin-2,3-dicarboxylic acid

1,4-Benzodioxin-2,3-dicarboxylic acid

Cat. No. B8384024
M. Wt: 222.15 g/mol
InChI Key: DRVWQGVLMRLICO-UHFFFAOYSA-N
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Patent
US04496579

Procedure details

n-Butyl lithium (185 ml, of a 1.42M solution in hexane) was added to a solution of diisopropylamine (37.0 ml), in dry THF (300 ml) at -78° and the the solution was stirred for 0.25 h. A solution of 1,4-benzodioxin-2-carboxylic acid (23.40 g) in dry THF (400 ml) was then added over 0.5 h and the resulting solution was stirred at -78° for 1 h. The solution was then poured onto finely crushed CO2 and the mixture left to stand overnight. The mixture was evaporated and 2N-hydrochloric acid (250 ml) was added cautiously, followed by concentrated hydrochloric acid (40 ml). EA (500 ml) and THF (100 ml) were added to the mixture, which was shaken and the organic layer separated. The aqueous phase was further extracted with EA and the combined extracts were dried. Evaporation of the solvent gave an orange solid which was triturated under ER for 0.5 h. The solid was collected, washed with ER and dried in vacuo to afford the title compound (25.0 g) m.p. 215°-218°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][CH:15]=[C:14]1[C:23]([OH:25])=[O:24].[C:26](=[O:28])=[O:27]>CCCCCC.C1COCC1>[O:13]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[O:16][C:15]([C:26]([OH:28])=[O:27])=[C:14]1[C:23]([OH:25])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.4 g
Type
reactant
Smiles
O1C(=COC2=C1C=CC=C2)C(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the the solution was stirred for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting solution was stirred at -78° for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
the mixture left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
2N-hydrochloric acid (250 ml) was added cautiously
ADDITION
Type
ADDITION
Details
EA (500 ml) and THF (100 ml) were added to the mixture, which
STIRRING
Type
STIRRING
Details
was shaken
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EA
CUSTOM
Type
CUSTOM
Details
the combined extracts were dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave an orange solid which
CUSTOM
Type
CUSTOM
Details
was triturated under ER for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with ER
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
O1C(=C(OC2=C1C=CC=C2)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.